3-[4-Bromo-3-(pyrrolidine-1-sulfonyl)benzamido]benzoic acid
Overview
Description
3-[4-Bromo-3-(pyrrolidine-1-sulfonyl)benzamido]benzoic acid is a complex organic compound that features a bromine atom, a pyrrolidine sulfonyl group, and a benzamido group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Bromo-3-(pyrrolidine-1-sulfonyl)benzamido]benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize 4-bromo-3-(pyrrolidine-1-sulfonyl)benzoic acid, which can be achieved through the sulfonylation of 4-bromo-3-aminobenzoic acid with pyrrolidine-1-sulfonyl chloride under basic conditions. The resulting intermediate is then coupled with 3-aminobenzoic acid using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for more efficient reactions and the development of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
3-[4-Bromo-3-(pyrrolidine-1-sulfonyl)benzamido]benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The amido and sulfonyl groups can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative, while oxidation of the sulfonyl group could produce a sulfone.
Scientific Research Applications
3-[4-Bromo-3-(pyrrolidine-1-sulfonyl)benzamido]benzoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[4-Bromo-3-(pyrrolidine-1-sulfonyl)benzamido]benzoic acid depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(pyrrolidine-1-sulfonyl)benzoic acid: Shares the bromine and pyrrolidine sulfonyl groups but lacks the benzamido group.
3-Aminobenzoic acid: Contains the benzoic acid core and amino group but lacks the bromine and pyrrolidine sulfonyl groups.
Pyrrolidine-1-sulfonyl chloride: A precursor in the synthesis of the target compound.
Uniqueness
3-[4-Bromo-3-(pyrrolidine-1-sulfonyl)benzamido]benzoic acid is unique due to the combination of functional groups it possesses, which allows for a wide range of chemical reactions and potential applications. Its structure provides opportunities for further modification and functionalization, making it a versatile compound in research and development.
Properties
IUPAC Name |
3-[(4-bromo-3-pyrrolidin-1-ylsulfonylbenzoyl)amino]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O5S/c19-15-7-6-12(11-16(15)27(25,26)21-8-1-2-9-21)17(22)20-14-5-3-4-13(10-14)18(23)24/h3-7,10-11H,1-2,8-9H2,(H,20,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOKWLMPVGYUMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.